Lanthanum methoxyethoxide

Description

Contextualization of Lanthanum Alkoxides in Precursor Chemistry

Lanthanum alkoxides are a class of compounds where a lanthanum atom is bonded to one or more alkoxy groups (-OR). These compounds are highly valued as molecular precursors in materials synthesis due to their solubility in organic solvents and their ability to be converted into lanthanum-containing oxides at relatively low temperatures. researchgate.netnih.gov This allows for precise control over the stoichiometry and homogeneity of the final material, which is often difficult to achieve through traditional solid-state reaction methods. researchgate.net

The reactivity of lanthanum alkoxides can be tailored by varying the alkyl group (R). For instance, simpler alkoxides like lanthanum isopropoxide or lanthanum ethoxide are commonly used. cambridge.orggoogle.com However, the development of more complex alkoxide ligands, such as methoxyethoxide, has expanded the versatility of these precursors. Lanthanum alkoxides, including lanthanum methoxyethoxide, are instrumental in sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD), which are key techniques for producing advanced materials with specific functionalities. americanelements.comrsc.orgresearchgate.net

Significance of Methoxyethoxide Ligands in Solution Processing and Deposition

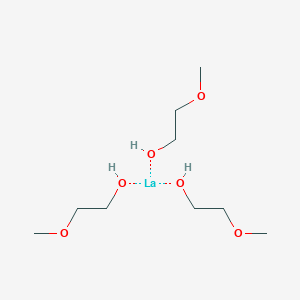

The methoxyethoxide ligand (CH₃OCH₂CH₂O⁻) plays a pivotal role in the utility of this compound as a precursor. This ligand is bidentate, meaning it can bond to the lanthanum ion through two points: the alkoxide oxygen and the ether oxygen. diva-portal.org This chelation effect enhances the stability of the precursor in solution, preventing premature hydrolysis and precipitation, which are common challenges in sol-gel chemistry. jst.go.jpresearchgate.net

The increased stability afforded by the methoxyethoxide ligands allows for better control over the hydrolysis and condensation reactions that form the inorganic network of the desired material. researchgate.net This is particularly advantageous in the deposition of thin films, where a stable and homogeneous precursor solution is essential for achieving uniform and defect-free coatings. jst.go.jpresearchgate.net Furthermore, the organic components of the ligand can be removed at moderate temperatures through thermal decomposition, yielding the desired lanthanum-containing oxide material. nih.govacs.org The use of 2-methoxyethanol (B45455) as a solvent, from which the ligand is derived, further contributes to the stability and processability of the precursor solution. cambridge.org

Overview of Research Trajectories Utilizing this compound

Research utilizing this compound has paved the way for the development of a wide array of advanced materials. A significant area of application is in the synthesis of complex oxides, where lanthanum is a key component. For example, it is used as a precursor for lanthanum aluminate (LaAlO₃), a material with a high dielectric constant that is of interest for applications in microelectronics as a gate oxide in transistors. cambridge.orgrsc.orggrafiati.comgrafiati.com

Another important research direction is the fabrication of ion-conducting materials for energy applications. This compound has been employed in the sol-gel synthesis of amorphous lithium lanthanum titanate (LLTO) and lithium lanthanum zirconium oxide (LLZO) thin films. google.comgoogle.com These materials are promising solid-state electrolytes for next-generation lithium-ion batteries due to their high ionic conductivity and stability. google.comgoogle.com

Furthermore, this compound is utilized in the production of lanthanum oxide (La₂O₃) nanoparticles and thin films. acs.orgresearchgate.netresearchgate.net These materials have applications in catalysis, optics, and as high-k dielectric layers. researchgate.netindustryarc.com The ability to synthesize these materials at the nanoscale with controlled morphology is a direct benefit of using a well-defined molecular precursor like this compound. researchgate.netmocedes.orgbiointerfaceresearch.com

The versatility of this compound is also demonstrated in its use for creating doped materials. By co-hydrolyzing it with other metal alkoxides, researchers can precisely introduce lanthanum as a dopant into various host materials, thereby tuning their electronic, optical, or catalytic properties. researchgate.net

Below is a table summarizing key research findings involving this compound:

| Material Synthesized | Synthesis Method | Precursors | Key Findings | Application Area |

| Lanthanum Aluminate (LaAlO₃) | Sol-gel | This compound, Aluminum methoxyethoxide | Epitaxial films on SrTiO₃ substrates with strong c-axis orientation. cambridge.org | Microelectronics, High-k dielectrics |

| Amorphous Lithium Lanthanum Titanate (LLTO) | Sol-gel | This compound, Lithium butoxide, Titanium propoxide | Production of amorphous thin films, which are more stable in contact with lithium metal anodes than their crystalline counterparts. google.com | Solid-state batteries |

| Lanthanum Oxide (La₂O₃) | Sol-gel | This compound | Formation of a SiO₂ layer at the Si substrate interface upon annealing, and a lanthanum silicate (B1173343) layer at higher temperatures. acs.org | High-k dielectrics, Catalysis, Optics |

| Lanthanum-doped Manganites (La₁-ₓAₓMnO₃) | Solvothermal | This compound, Manganese precursors, and dopants (Ca, Sr, Ba) | Synthesis of perovskite nanoparticles with controlled stoichiometry. researchgate.net | Catalysis, Spintronics |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H24LaO6 |

|---|---|

Molecular Weight |

367.19 g/mol |

IUPAC Name |

lanthanum;2-methoxyethanol |

InChI |

InChI=1S/3C3H8O2.La/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

InChI Key |

YPKCZBIEMQXFTM-UHFFFAOYSA-N |

Canonical SMILES |

COCCO.COCCO.COCCO.[La] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum Methoxyethoxide

All-Alkoxide Solution Routes for Lanthanum Methoxyethoxide Synthesis

The all-alkoxide solution route is a widely employed method for the synthesis of this compound, often as a component of a precursor solution for multi-component oxides. This approach involves the use of metal alkoxides as the starting materials, which are then dissolved and reacted in an organic solvent.

A common application of this route is in the preparation of lanthanum-containing complex oxides. For instance, in the sol-gel synthesis of Lanthanum Zirconium Oxide (LZO), this compound is prepared alongside zirconium methoxyethoxide. ornl.gov Similarly, the synthesis of Lanthanum Aluminate (LaAlO₃) thin films utilizes an all-alkoxide sol-gel route where this compound and aluminum methoxyethoxide are prepared in a 2-methoxyethanol (B45455) solution. cambridge.org The primary advantage of this method is the ability to achieve excellent homogeneity and precise stoichiometric control at the molecular level. epdf.pub

The general procedure involves dissolving a suitable lanthanum alkoxide precursor, such as lanthanum isopropoxide, in an excess of 2-methoxyethanol. The solution is then refluxed to facilitate the exchange of the original alkoxide ligands with methoxyethoxide ligands. ornl.govcambridge.org

| Starting Material | Solvent | Product | Application |

| Lanthanum isopropoxide | 2-methoxyethanol | This compound solution | Precursor for LaAlO₃ thin films cambridge.org |

| Lanthanum isopropoxide | 2-methoxyethanol | This compound solution | Precursor for LZO buffer layers ornl.gov |

| This compound | 2-methoxyethanol | Precursor solution for La₂O₃ thin films | Sol-gel deposition of lanthanum oxide researchgate.net |

Ligand Exchange Strategies in Precursor Preparation

Ligand exchange is a fundamental strategy in the preparation of this compound precursors, particularly within the all-alkoxide route. ornl.govcambridge.org This process involves the substitution of one type of alkoxide group on the lanthanum metal center with another. The synthesis of this compound from lanthanum isopropoxide is a classic example of this strategy. ornl.govcambridge.org

The reaction is typically driven to completion by using a large excess of the replacing alcohol, in this case, 2-methoxyethanol, and by removing the more volatile alcohol byproduct (isopropanol) through distillation. ornl.govcambridge.org The progress of the exchange can be monitored by observing the boiling point of the solution; when the boiling point reaches that of 2-methoxyethanol (approximately 124 °C), the ligand exchange is considered complete. cambridge.org This ensures that the final precursor solution contains the desired this compound.

Key Steps in Ligand Exchange for this compound Synthesis:

Dissolution of a lanthanum alkoxide (e.g., lanthanum isopropoxide) in a solvent with a higher boiling point that will also act as the new ligand source (e.g., 2-methoxyethanol). ornl.govcambridge.org

Refluxing the solution to promote the exchange of alkoxide ligands. ornl.govcambridge.org

Distillation to remove the lower-boiling alcohol byproduct (e.g., isopropanol). ornl.govcambridge.org

Repeated redilution with the new alcohol and further distillation to ensure complete ligand exchange. cambridge.org

Direct Reaction Pathways for this compound Formation

Direct reaction pathways offer an alternative to the more common ligand exchange and all-alkoxide routes. In this approach, the lanthanum metal itself is reacted directly with the desired alcohol, 2-methoxyethanol, often in the presence of a catalyst or other reagents, to form the alkoxide.

A notable example involves the direct reaction of metallic lanthanum with a transition-metal chloride (like MnCl₂, NiCl₂, or CoCl₂) in a 2-methoxyethanol solution. nih.govacs.org In this process, the 2-methoxyethanol acts as both the solvent and the ligand precursor. nih.govacs.org This method has been successfully used to synthesize heterometallic 3d–4f alkoxides, where this compound is formed in situ and incorporated into a larger cluster. nih.govacs.org The reaction is driven by the oxidation of the lanthanum metal and the subsequent coordination of the methoxyethoxide ligands.

While this method is effective for producing complex heterometallic precursors, it may require careful control of reaction conditions to favor the formation of the desired this compound species and to manage the reactivity of the metallic lanthanum.

Control over Precursor Purity and Stoichiometry

The control over precursor purity and stoichiometry is of utmost importance in the synthesis of this compound, as impurities or deviations from the desired stoichiometry can significantly impact the properties of the final material. In the context of producing complex oxides, precise stoichiometric control is a key advantage of the all-alkoxide solution route. epdf.pub

The purity of the precursor is largely dependent on the purity of the starting materials and the completeness of the reaction. For instance, in the ligand exchange method, ensuring the complete removal of the initial alkoxide ligands and the alcohol byproduct is critical. This is typically achieved through repeated distillation steps. cambridge.org The final concentration of the precursor solution is then adjusted by adding a specific volume of the solvent to achieve the desired molarity. ornl.govcambridge.org

The choice of precursors can also influence the morphology and purity of the final product. For example, in the synthesis of lanthanum oxide, different precipitating agents lead to precursors with varying particle sizes and morphologies, which in turn affect the properties of the calcined oxide. xml-journal.net While this example pertains to lanthanum oxide, the principle of precursor influence on the final product is directly applicable to materials synthesized from this compound.

Solvent Systems and Their Influence on Synthesis

The choice of solvent system plays a multifaceted role in the synthesis of this compound, acting as a reaction medium, a reactant (in ligand exchange), and a controller of solution properties. 2-Methoxyethanol is the most prominent solvent in the synthesis of this compound. ornl.govcambridge.orgresearchgate.net

Key Roles of 2-Methoxyethanol:

Reactant: In ligand exchange reactions starting from other alkoxides like lanthanum isopropoxide, 2-methoxyethanol provides the methoxyethoxide ligand. ornl.govcambridge.org

Solvent: It effectively dissolves both the lanthanum alkoxide precursors and the resulting this compound product. ornl.govcambridge.org

Boiling Point Elevation: Its relatively high boiling point (124 °C) allows for the distillation of lower-boiling byproducts like isopropanol (B130326) (boiling point 82.6 °C), driving the ligand exchange reaction to completion. cambridge.org

The concentration of the precursor in the solvent is also a critical parameter that can influence the properties of the resulting materials. For instance, in the sol-gel synthesis of lanthanum titanate thin films, the concentration of the precursor solution was found to affect the orientation of the film. researchgate.net In the preparation of precursor solutions for amorphous lithium lanthanum zirconium oxide, an alcohol-based solvent, such as methoxyethanol, is used to dissolve the alkoxide precursors. unifiedpatents.comrexresearch.com

Precursor Chemistry and Solution Behavior of Lanthanum Methoxyethoxide

Spectroscopic Investigations of Solution-Phase Complexation

The behavior of lanthanum methoxyethoxide in solution is critical for its application as a precursor in materials synthesis, influencing the homogeneity and properties of the final product. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the complexation and interactions occurring in solution.

Nuclear Magnetic Resonance (NMR) Studies of Methoxyethoxide Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For lanthanum, two NMR-active isotopes exist: ¹³⁸La and ¹³⁹La. huji.ac.il Due to its significantly higher natural abundance (99.91%) and greater sensitivity, ¹³⁹La is the nucleus of choice for NMR studies, despite its quadrupolar nature which can lead to broad signals. huji.ac.ilnorthwestern.edu The chemical shifts observed in ¹³⁹La NMR are sensitive to the coordination environment of the lanthanum ion.

While specific NMR studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles from studies of lanthanum complexes with oxygen-donating ligands can be applied. The ¹³⁹La chemical shifts for diamagnetic complexes typically span a wide range, with values being highly dependent on the nature and geometry of the coordinating ligands. researchgate.netosti.gov For lanthanum complexes with oxygen-only coordinating ligands, the chemical shifts are found within a specific range. researchgate.net For instance, solution ¹³⁹La NMR spectra of lanthanum bromide derivatives dissolved in methanol (B129727) (MeOD) show chemical shifts between -31 and -35 ppm, indicating the formation of oxygen-coordinated species in solution. researchgate.net It is expected that this compound in a suitable solvent would exhibit ¹³⁹La NMR chemical shifts characteristic of an oxygen-rich coordination sphere. The methoxyethoxide ligand, with its etheric oxygen in addition to the alkoxide oxygen, can chelate to the lanthanum center, influencing the symmetry and electronic environment, which would be reflected in the ¹³⁹La NMR spectrum.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) | Primary Nucleus for NMR |

|---|---|---|---|---|

| ¹³⁸La | 0.090 | 5 | 8.18 x 10⁻⁵ | No |

| ¹³⁹La | 99.91 | 7/2 | 5.91 x 10⁻² | Yes |

Formation of Mixed-Metal Species in Multicomponent Solutions

This compound is frequently utilized as a precursor in the synthesis of complex, mixed-metal oxides, where the formation of homogeneous, multi-component species in solution is a key step. rsc.orgnih.gov The use of mixed-metal single-source precursors is a strategy to achieve stoichiometric control and atomic-level mixing of the constituent metals, which is crucial for the properties of the final material. rsc.org

When this compound is dissolved with alkoxides of other metals, such as zirconium or titanium, in a common solvent, the formation of heterometallic alkoxide or oxo-alkoxide clusters can occur. acs.orgnih.gov These clusters are held together by bridging alkoxide or oxo ligands. The formation of these mixed-metal species in the precursor solution is advantageous as it ensures that the different metal ions are intimately mixed on a molecular level. This pre-existing homogeneity is often carried over to the solid state during subsequent processing, such as hydrolysis and thermal decomposition, leading to the formation of phase-pure mixed-metal oxides at lower temperatures than conventional solid-state reaction routes. erpublications.com

For example, in the sol-gel synthesis of lanthanum zirconate, while a direct link between lanthanum and zirconium species was not observed in the initial sol, the controlled co-hydrolysis and condensation of the mixed alkoxide precursors are designed to promote the formation of La-O-Zr linkages. researchgate.net In other systems, such as those involving group 4 and lanthanide alkoxides, the formation of crystalline heterometallic oxo-alkoxide clusters has been explicitly demonstrated. acs.orgnih.gov The stoichiometry and structure of these clusters are influenced by the specific metals, the nature of the alkoxide ligands, and the reaction conditions.

Thermal Decomposition Behavior of this compound Precursors

The conversion of this compound precursors into lanthanum oxide or mixed-metal oxides is typically achieved through thermal decomposition. Understanding the decomposition pathway is essential for controlling the microstructure, phase purity, and impurity content of the final ceramic material. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying this process. researchgate.netabo.fimdpi.comprimescholars.com

Analysis of Ligand Elimination Pathways

The thermal decomposition of metal alkoxides, including this compound, involves the elimination of the organic ligands. pkusz.edu.cn Several pathways can be operative for ligand elimination from metal alkoxides. One common mechanism is ether elimination, where two alkoxide ligands react to form an ether and a metal-oxo bond. wikipedia.org This is a crucial step in the conversion of the molecular precursor to a solid oxide network.

Another potential pathway, particularly for alkoxides with β-hydrogens, is β-hydride elimination. pkusz.edu.cnumb.edu However, metal alkoxides are generally more stable towards β-hydride elimination compared to their metal alkyl counterparts. stackexchange.com The stability of the M-O bond and the electronic properties of the alkoxide ligand can influence the favorability of this pathway. stackexchange.com The specific elimination pathways for this compound will depend on the temperature and the surrounding atmosphere. The presence of the ether functionality within the methoxyethoxide ligand might also offer alternative intramolecular reaction pathways.

Multistep Decomposition Mechanisms

The thermal decomposition of this compound and related precursors is often a complex process that occurs in multiple steps. nih.govacs.org TGA-DTA analysis of heterometallic 3d-4f alkoxide clusters containing methoxyethanol ligands reveals a multistep decomposition behavior. nih.govacs.org Typically, an initial weight loss at lower temperatures (e.g., above 90 °C) corresponds to the elimination of coordinated solvent molecules and the onset of ligand decomposition. nih.govacs.org This is followed by further decomposition of the organic ligands at higher temperatures, leading to the formation of intermediate species such as oxycarbonates before the final conversion to the metal oxide. researchgate.net

For instance, the thermal decomposition of lanthanum nitrate, another common lanthanum precursor, proceeds through the formation of lanthanum oxynitrate and lanthanum oxycarbonate intermediates before yielding lanthanum oxide at higher temperatures. researchgate.net Similarly, the decomposition of lanthanum-containing heterometallic alkoxides shows the removal of organic ligands up to around 360 °C, leading to mixtures of metal oxychlorides and oxides, with the formation of the final heterometallic oxide phase occurring at temperatures above 750 °C. nih.gov This multistep nature allows for the potential isolation of intermediate phases and requires careful control of the heating profile to obtain the desired final product.

| Analysis | Temperature (°C) | Observation | Interpretation |

|---|---|---|---|

| TGA | ~315 | Rapid weight loss | Vaporization/Decomposition of the precursor |

| DSC | Endothermic peak |

Stability and Shelf-Life Considerations for this compound Solutions

The stability and shelf-life of this compound solutions are critical factors influencing their efficacy as precursors, particularly in sol-gel processes. The inherent reactivity of metal alkoxides necessitates careful handling and storage to prevent degradation, which can adversely affect the properties of the final material.

This compound is known to be sensitive to moisture and heat. gelest.com Exposure to moist air or water can lead to hydrolysis, a chemical reaction that breaks down the methoxyethoxide ligand and can result in the formation of lanthanum hydroxides or oxides. gelest.comgoogle.com This process alters the chemical composition of the precursor solution and can lead to the formation of insoluble precipitates. jkps.or.kr The presence of such impurities can disrupt the homogeneity of the resulting material and compromise its desired properties.

To ensure the longevity and performance of this compound solutions, specific storage conditions are recommended. gelest.com It is crucial to keep the container tightly closed and stored in a cool, well-ventilated area, protected from sunlight. gelest.com Storing the solution under these conditions helps to minimize exposure to environmental factors that can accelerate degradation. Furthermore, avoiding contact with oxidizing agents is also advised to maintain the chemical stability of the compound. gelest.com

The solvent in which this compound is dissolved also plays a significant role in its stability. Commercially available solutions often utilize 2-methoxyethanol (B45455) as the solvent. google.com This choice of solvent is not arbitrary; it is typically selected to be compatible with the precursor and the intended application, such as in the formation of thin films or nanoparticles. google.comresearchgate.net The concentration of this compound in these solutions is also a key parameter, with concentrations around 10-12% by weight being common. google.com

Table 1: Storage and Stability Recommendations for this compound Solutions

| Parameter | Recommendation | Rationale |

| Storage Temperature | Cool place | To minimize thermal degradation. gelest.com |

| Atmosphere | Tightly closed container | To prevent exposure to moist air and subsequent hydrolysis. gelest.com |

| Light Exposure | Protect from sunlight | To prevent light-induced degradation. gelest.com |

| Incompatible Materials | Moist air, water, oxidizing agents | To avoid chemical reactions that lead to degradation. gelest.com |

| Ventilation | Well-ventilated area | To ensure safe storage and dissipate any potential vapors. gelest.com |

Table 2: Common Components in this compound Precursor Solutions

| Component | Typical Role/Concentration | Reference |

| This compound | Lanthanum source | google.com |

| 2-Methoxyethanol | Solvent | google.com |

| --- | 10-12% by weight solution | google.com |

Deposition Techniques Utilizing Lanthanum Methoxyethoxide As a Precursor

Chemical Solution Deposition (CSD) Methodologies

Chemical Solution Deposition (CSD) encompasses a group of techniques where a thin film is formed on a substrate from a liquid chemical solution. Lanthanum methoxyethoxide is an ideal precursor for these methods due to its solubility and ability to form stable solutions.

Sol-Gel Processing for Thin Film and Powder Production

The sol-gel process is a versatile CSD method used to produce solid materials from small molecules. The process involves the conversion of a solution system (the "sol") into a solid-phase material (the "gel"). For lanthanum oxide materials, this typically begins with dissolving a precursor like this compound in a suitable solvent, often an alcohol.

The synthesis of lanthanum oxide (La₂O₃) nanopowders via the sol-gel method highlights the utility of this approach. researchgate.net In a typical process, a lanthanum precursor is dissolved to form a stable solution. Through controlled chemical reactions, specifically hydrolysis and condensation, this solution transforms into a gel—a network of interconnected particles. This gel can then be dried and calcined at elevated temperatures to produce the final lanthanum oxide powder. researchgate.netbiointerfaceresearch.com The characteristics of the resulting powder, such as particle size and degree of agglomeration, are highly dependent on processing conditions. researchgate.net

Key findings from sol-gel powder synthesis research include:

Influence of Calcination Temperature : This is a critical factor affecting the final particle size. Higher temperatures generally lead to larger crystallites. researchgate.net

Role of Additives : Organic compounds like polyethylene glycol (PEG) are often used in the sol-gel process. The concentration of such additives can influence the particle size, with studies showing that particle size may decrease with increasing PEG concentration. researchgate.net

Precursor Type : While this compound is a suitable alkoxide, other precursors like lanthanum nitrate (derived from dissolving bulk La₂O₃ in nitric acid) have also been successfully used to create La₂O₃ nanoparticles. researchgate.netbiointerfaceresearch.com

This method is not limited to powders; it is also widely used for depositing thin films. sci-hub.se The precursor solution is applied to a substrate, and the gelation, drying, and calcination steps are performed to create a solid film.

Spin Coating Parameters and Film Uniformity Control

Spin coating is a common technique used to deposit uniform thin films onto flat substrates from a liquid solution. It is a primary method for applying the precursor "sol" in sol-gel film deposition. The process involves dispensing the precursor solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution over the substrate surface, and solvent evaporation leaves a thin film.

The quality, thickness, and uniformity of the deposited film are governed by several key parameters. Research on various oxide thin films has established the importance of controlling these variables. fayoum.edu.egaaru.edu.jo

Key Spin Coating Parameters and Their Influence on Film Properties

| Parameter | Description | Influence on Film Properties | Typical Findings |

|---|---|---|---|

| Spin Speed (rpm) | The rotational speed of the substrate. | Primarily determines film thickness (higher speed results in a thinner film). It also affects surface roughness. aaru.edu.jo | A non-linear relationship between spin speed and surface roughness has been observed; roughness may initially increase and then decrease as speed rises. aaru.edu.jo |

| Spin Duration | The length of time the substrate is spun. | Affects solvent evaporation and final film thickness. aaru.edu.jo | Longer durations ensure more complete solvent removal but have a diminishing effect on thickness after an initial period. |

| Solution Molarity/Concentration | The concentration of the this compound precursor in the solvent. | Directly impacts film thickness and can affect surface morphology and roughness. aaru.edu.jo | Higher precursor concentration generally leads to thicker films and can increase surface roughness. aaru.edu.jo |

| Annealing Temperature | Post-deposition heat treatment temperature. | Crucial for converting the precursor film into the desired crystalline oxide phase and removing residual organics. | Specific annealing temperatures and times are required to achieve the desired perovskite structure in complex oxides. researchgate.net |

Achieving a uniform, pinhole-free film requires careful optimization of these parameters. researchgate.net The interplay between solution viscosity (related to concentration) and spin speed is particularly critical for controlling the final film thickness.

Influence of Hydrolysis and Condensation Rates

The chemical foundation of the sol-gel process lies in two key reactions: hydrolysis and condensation. When using a metal alkoxide precursor like this compound, La(OCH₂CH₂OCH₃)₃, these reactions govern the transformation from a liquid sol to a solid gel network. researchgate.netresearchgate.net

Hydrolysis : The process begins with the hydrolysis of the this compound precursor upon the addition of water. In this reaction, the methoxyethoxide ligands (-OCH₂CH₂OCH₃) are replaced by hydroxyl groups (-OH).

La(OR)₃ + 3H₂O → La(OH)₃ + 3ROH (where R = -CH₂CH₂OCH₃)

Condensation : The newly formed lanthanum hydroxide (B78521) molecules then undergo condensation reactions. This involves the elimination of a water molecule between two hydroxyl groups, forming a La-O-La (lanthanum-oxo) bridge. This process builds the inorganic polymer network that constitutes the gel. mdpi.com

(HO)₂La-OH + HO-La(OH)₂ → (HO)₂La-O-La(OH)₂ + H₂O

The rates of these reactions are highly sensitive to processing conditions such as the pH of the solution, the water-to-alkoxide ratio, and the temperature. mdpi.com These rates directly influence the structure of the resulting gel and, consequently, the properties of the final material. Faster condensation rates can lead to more linear, polymer-like chains, while slower rates may allow for the formation of more highly branched, dense structures. Controlling these factors is essential for tailoring the porosity and density of the final thin film or powder.

Multi-Layer Deposition Strategies for Thickness Control

For many applications, a film thickness greater than what can be achieved in a single spin-coating step is required. In such cases, a multi-layer deposition strategy is employed. This involves a straightforward, repetitive cycle of the deposition and heat treatment process.

The typical procedure is as follows:

A single layer of the this compound precursor solution is deposited by spin coating.

The coated substrate undergoes a drying or pre-heating step on a hot plate to evaporate the solvent.

A higher temperature annealing or calcination step is performed to decompose the precursor and crystallize the lanthanum oxide layer.

These three steps are repeated multiple times until the desired total film thickness is achieved.

Studies on multi-layered manganite films have shown that this method can produce films of high crystalline quality with consistent thickness per layer. scielo.org.coresearchgate.net For example, by depositing 2, 4, and 6 successive layers, researchers were able to achieve predictable and controlled increases in total film thickness, with each individual layer contributing a consistent thickness of approximately 74-75 nm. scielo.org.coresearchgate.net This demonstrates that multi-layering is a reliable and precise method for controlling the final thickness of films produced via CSD techniques.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a deposition method where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Organometallic compounds like this compound are well-suited for this technique due to their potential for volatility. americanelements.com

Metalorganic Chemical Vapor Deposition (MOCVD) using this compound

Metalorganic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses organometallic compounds as precursors. The process is critical for producing high-quality, pure thin films for applications in electronics and optics. mdpi.commdpi.com

In a typical MOCVD process using this compound, the precursor would be handled as follows:

Vaporization : The this compound precursor is heated in a container (a "bubbler") to a temperature sufficient to generate a significant vapor pressure without causing decomposition. For similar lanthanum precursors like La(tmhd)₃, this temperature range is typically 160–230 °C. mdpi.comresearchgate.net

Transport : An inert carrier gas, such as argon, is passed through the bubbler to transport the precursor vapor into the deposition chamber. mdpi.com

Deposition : Inside the chamber, the substrate is heated to a much higher temperature (e.g., 350–750 °C). mdpi.comresearchgate.net At this temperature, the this compound precursor decomposes on the hot substrate surface, ideally leaving behind a film of lanthanum oxide while the organic byproducts are removed by the gas flow. An oxidizing agent, such as air or ozone, is often introduced into the reactor to facilitate the formation of the oxide film and help remove carbon-containing residues. mdpi.com

Typical MOCVD Process Parameters for Lanthanum Oxide Deposition

| Parameter | Description | Typical Range/Value | Reference |

|---|---|---|---|

| Precursor Evaporation Temperature | Temperature to vaporize the organometallic precursor. | 170–200 °C | mdpi.com |

| Substrate/Deposition Temperature | Temperature of the substrate where film growth occurs. | 350–750 °C | mdpi.comresearchgate.net |

| Carrier Gas | Inert gas used to transport precursor vapor. | Argon (Ar) | mdpi.com |

| Reactant Gas | Gas used to react with the precursor (e.g., to provide oxygen and remove carbon). | Air / Ozone (O₃) | mdpi.com |

The MOCVD technique allows for excellent control over film composition and uniformity, making it a powerful method for depositing high-purity lanthanum oxide thin films for advanced applications. mdpi.com

Atomic Layer Deposition (ALD) Processes with Lanthanum Precursors

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. The choice of precursor is critical for a successful ALD process, requiring sufficient volatility, thermal stability, and reactivity. While specific ALD processes using this compound are not well-documented, the general principles can be understood by examining other lanthanum precursors.

Commonly used lanthanum precursors in ALD include β-diketonates like La(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) and its derivatives, as well as cyclopentadienyl-based compounds like La(iPrCp)₃ (tris(isopropylcyclopentadienyl)lanthanum). For instance, a new precursor, La(thd)₃-DMEA, was synthesized and found to be suitable for ALD, exhibiting good thermal properties. researchgate.net The ALD process for La₂O₃ films using this precursor and ozone (O₃) as the oxygen source demonstrated self-limiting growth. researchgate.net

A typical ALD cycle for depositing lanthanum oxide involves the following steps:

Introduction of the lanthanum precursor into the reactor chamber.

Adsorption of the precursor onto the substrate surface.

Purging of the excess precursor and any byproducts with an inert gas.

Introduction of the oxygen source (e.g., water, ozone).

Reaction of the oxygen source with the adsorbed precursor layer to form a layer of lanthanum oxide.

Purging of the excess oxygen source and any gaseous byproducts.

This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions ensures precise thickness control and high conformality on complex topographies. The development of new lanthanum compounds that are liquid at room temperature and have high vapor pressure is an ongoing area of research to improve delivery and achieve better step coverage in high-aspect-ratio structures. mdpi.com

Optimization of Deposition Temperatures and Carrier Gases

The optimization of deposition parameters is crucial for achieving high-quality thin films. Key parameters include the precursor heating temperature, substrate deposition temperature, and the flow rate of carrier and purge gases.

Deposition Temperature: The ALD process operates within a specific temperature range known as the "ALD window." In this window, the growth rate per cycle is constant and independent of the precursor and reactant doses. For the La(thd)₃-DMEA precursor, the ALD window was found to be between 200–250 °C. researchgate.net Below this range, condensation of the precursor can occur, while above it, thermal decomposition of the precursor can lead to a chemical vapor deposition (CVD)-like growth, compromising the self-limiting nature of ALD. researchgate.net For La(iPrCp)₃, the deposition temperature is another critical parameter that is carefully controlled. researchgate.net

Carrier and Purge Gases: An inert carrier gas, typically nitrogen (N₂) or argon (Ar), is used to transport the vaporized precursor into the reactor. The flow rate of the carrier gas can influence the precursor delivery and, consequently, the film growth rate. Following each precursor and reactant pulse, a purge step with the same inert gas is essential to remove any unreacted species and gaseous byproducts from the chamber, preventing unwanted CVD reactions and ensuring the self-limiting growth characteristic of ALD. In a study using La(thd)₃-DMEA, ultra-pure N₂ gas with a flow rate of 200 sccm was used as both the carrier and purge gas. researchgate.net

The following table summarizes the optimized ALD process parameters for a La(thd)₃-DMEA precursor, which can serve as a reference for potential processes involving this compound.

| Parameter | Value | Reference |

| Precursor Temperature | 150 °C | researchgate.net |

| Deposition Temperature | 200–250 °C | researchgate.net |

| Carrier/Purge Gas | N₂ (99.999%) | researchgate.net |

| Gas Flow Rate | 200 sccm | researchgate.net |

| La(thd)₃-DMEA Pulse Time | 8 s | researchgate.net |

| N₂ Purge Time (after La precursor) | 45 s | researchgate.net |

| O₃ Pulse Time | 100 ms | researchgate.net |

| N₂ Purge Time (after O₃) | 10 s | researchgate.net |

Hybrid Deposition Techniques and Novel Processing Routes

In the context of lanthanum-based materials, a solution of this compound has been used in a sol-gel process to create lanthanum aluminum oxide (LaAlO₃) powders and films. researchgate.net This process involves a ligand exchange reaction followed by pyrolysis. researchgate.net While not a vapor deposition technique, this demonstrates the viability of this compound as a precursor for forming lanthanum-containing materials. A partially hydrolyzed solution of this compound and aluminum methoxyethoxide was spin-cast onto a substrate and then pyrolyzed at high temperatures to form epitaxial films of LaAlO₃. researchgate.net This suggests a potential for hybrid techniques that combine solution-based precursor delivery with high-temperature processing steps.

Novel processing routes could involve liquid injection ALD or MOCVD, where a solution of this compound in a suitable solvent is vaporized and introduced into the reactor. This approach can be beneficial for precursors with low volatility or thermal instability.

Microstructural Evolution and Morphological Control in Materials Derived from Lanthanum Methoxyethoxide

Crystallization Phenomena in Lanthanum-Containing Films and Powders

The transition from an amorphous to a crystalline state is a pivotal stage in the formation of lanthanum-containing materials from lanthanum methoxyethoxide. This process is governed by several factors, primarily temperature, which dictates the onset of crystallization and the subsequent development of crystallographic texture.

Onset and Temperature Dependence of Crystallization

The crystallization of lanthanum oxide (La2O3) thin films prepared via a sol-gel process using this compound is highly dependent on the annealing temperature. As-deposited films are typically amorphous. Thermal treatments initiate the transformation to a crystalline phase. For instance, studies have shown that while films remain largely amorphous at lower temperatures, annealing at 500 °C can lead to the subcutaneous oxidation of the silicon substrate, forming a silicon dioxide layer, without significant crystallization of the lanthanum oxide itself. It is at higher temperatures, around 700 °C, that the film begins to show a degree of crystallinity, though this can also promote intermixing with the substrate and the formation of lanthanum silicate (B1173343).

The crystallization behavior is also influenced by the film's thickness. Thinner films, on the order of 12 nm, have been observed to remain amorphous even after annealing at temperatures as high as 900 °C. In contrast, thicker films (around 42 nm) begin to crystallize at 600 °C, with increased crystallization at higher temperatures. This suggests that surface and interface energies play a significant role in the nucleation barrier, making it more difficult for thinner films to crystallize.

Table 1: Effect of Annealing Temperature on Crystallization of La2O3 Films

| Film Thickness | Annealing Temperature (°C) | Crystalline Phase |

| ~12 nm | Up to 900 | Amorphous |

| ~42 nm | 600 | Crystalline |

| ~42 nm | >600 | Increased Crystallinity |

C-Axis Alignment and In-Plane Texture Development

While detailed studies focusing exclusively on the c-axis alignment and in-plane texture of films derived specifically from this compound are limited, general principles of thin film growth suggest that these properties are influenced by the substrate type, deposition conditions, and annealing parameters. In related lanthanum-based systems, such as lanthanum silicate, c-axis oriented films have been successfully fabricated. The degree of orientation is often linked to the morphology of the precursor film, with dense precursor layers promoting high c-axis orientation perpendicular to the substrate. This results in columnar grains with a single crystal orientation throughout the film's thickness. It is plausible that similar control over texture could be achieved in lanthanum oxide films from methoxyethoxide by carefully controlling the sol-gel process parameters and subsequent thermal treatments to influence nucleation and growth kinetics.

Effects of Post-Deposition Annealing and Plasma Treatments

Post-deposition treatments are crucial for refining the microstructure of lanthanum oxide films. Thermal annealing in different atmospheres, such as air or a forming gas (H2 in N2), significantly impacts the film's properties. High-temperature annealing (e.g., 700 °C in air) can enhance crystallinity but may also lead to undesirable interfacial reactions, such as the formation of a thick silicon dioxide layer and a lanthanum silicate layer when deposited on silicon substrates.

As an alternative to high-temperature processing, low-temperature remote O2 plasma treatments have been explored. Subjecting as-deposited amorphous films to an O2 plasma at a milder temperature of 300 °C can effectively improve the film quality. This process can suppress the interfacial reactions that are common during high-temperature annealing. Furthermore, plasma treatment can enhance the optical transparency of the films in the visible range, indicating a modification of the film's structure and a reduction of defects.

Control of Film Morphology and Surface Characteristics

The performance and reliability of devices incorporating lanthanum oxide thin films are directly related to their morphology and surface quality. Achieving dense, crack-free films with controlled grain sizes is a primary objective in the fabrication process.

Achieving Dense and Crack-Free Films

The sol-gel method, utilizing this compound, is capable of producing uniform and continuous lanthanum oxide thin films. Scanning electron microscopy has confirmed that it is possible to obtain films that are dense and free of cracks. The key to preventing crack formation lies in managing the stress that develops during the drying and shrinkage of the gel film. Careful control of the solution viscosity, withdrawal speed during dip-coating, and the heating and cooling rates during annealing are critical parameters. The use of specific atmospheric conditions during annealing can also play a role in mitigating stress and preventing cracking.

Grain Size Evolution and Nanocrystalline Structures

The grain size of the crystalline phase in lanthanum oxide films is directly influenced by the annealing temperature and duration. As-deposited films are amorphous. Upon annealing at temperatures sufficient for crystallization, nucleation and growth processes commence, leading to the formation of nanocrystalline structures.

Transmission electron microscopy (TEM) analysis of films annealed at 700 °C reveals the presence of La2O3-based grains with low dimensionality, indicating the formation of a nanocrystalline structure. The size of these grains is expected to increase with higher annealing temperatures or longer annealing times, as larger grains grow at the expense of smaller ones in a process known as Ostwald ripening. The ability to control the grain size at the nanoscale is essential for many applications, as it can significantly affect the film's electrical and optical properties. For instance, in dielectric applications, a fine-grained, dense microstructure is often desired to minimize leakage currents.

Interfacial Reactions and Film-Substrate Interactions

The deposition of thin films from this compound precursors onto substrates, particularly silicon (Si), is often accompanied by significant chemical interactions at the film-substrate interface. These reactions are heavily influenced by post-deposition processing conditions, such as thermal annealing, which can lead to the formation of unintended interfacial layers. Understanding and controlling these interactions is critical, as the composition and thickness of such layers can profoundly impact the electrical and optical properties of the final device.

When lanthanum oxide (La2O3) thin films are prepared on Si(100) substrates using a sol-gel process with this compound, the subsequent thermal treatments are a key driver for the formation of interfacial layers. researchgate.netacs.orgresearchgate.net The composition and thickness of these layers are highly dependent on the annealing temperature.

At moderately high temperatures, a subcutaneous oxidation of the silicon substrate occurs. acs.orgresearchgate.net For instance, annealing in air at 500°C results in the formation of a distinct silicon dioxide (SiO2) layer at the interface between the lanthanum oxide film and the silicon substrate. acs.orgresearchgate.net As the annealing temperature is increased further, more complex reactions take place. At 700°C, not only does the SiO2 layer become thicker (approximately 10 nm), but film-substrate intermixing also occurs, leading to the formation of a lanthanum silicate layer. researchgate.netacs.orgresearchgate.net This silicate formation signifies a direct chemical reaction between the deposited lanthanum oxide and the silicon substrate, fundamentally altering the interface structure. acs.org

The evolution of the interfacial layer as a function of post-deposition annealing temperature is a critical factor in materials processing. The following table summarizes the observed changes in the interfacial structure of La2O3 films on Si(100) substrates derived from this compound.

| Annealing Temperature | Primary Interfacial Layer(s) | Key Observations |

| 500°C (in air) | Silicon Dioxide (SiO₂) | Subcutaneous oxidation of the Si substrate leads to the formation of a distinct SiO₂ layer. acs.orgresearchgate.net |

| 700°C (in air) | Silicon Dioxide (SiO₂), Lanthanum Silicate | The SiO₂ layer grows thicker, and significant film-substrate intermixing results in the formation of lanthanum silicate. researchgate.netacs.orgresearchgate.net |

Given the detrimental effects that uncontrolled interfacial layers can have on device performance, strategies to suppress these reactions are of significant interest. A primary challenge is that conventional thermal annealing, used to crystallize the film and improve its quality, often provides the necessary energy to drive unwanted film-substrate reactions. acs.orgresearchgate.net

An effective alternative to high-temperature thermal annealing is the use of low-temperature remote O2 plasma processing. acs.orgresearchgate.net It has been demonstrated that treating as-deposited films derived from this compound with a remote oxygen plasma at a low temperature of 300°C can effectively suppress the interfacial reactions that lead to the formation of SiO2 and lanthanum silicate. acs.orgresearchgate.net This "chemical annealing" technique can improve material properties, such as enhancing optical transparency in the visible range, without providing sufficient thermal energy for significant substrate oxidation or intermixing. acs.orgresearchgate.net

The table below contrasts the outcomes of conventional thermal annealing with low-temperature plasma treatment for managing interfacial reactions.

| Treatment Method | Temperature | Effect on Interface |

| Conventional Thermal Annealing | 500°C - 700°C | Promotes formation of SiO₂ and lanthanum silicate layers. acs.orgresearchgate.net |

| Remote O₂ Plasma Processing | 300°C | Suppresses interfacial reactions, preventing significant SiO₂ and silicate formation. acs.orgresearchgate.net |

Epitaxial Growth Mechanisms on Single-Crystal Substrates

The use of precursors like this compound in vapor deposition techniques can facilitate the epitaxial growth of films, where the crystalline lattice of the film aligns with that of the single-crystal substrate. epdf.pub Epitaxy is a desirable growth mode as it can yield highly ordered, single-crystal-like films with superior properties compared to their polycrystalline or amorphous counterparts. nih.gov

The fundamental mechanism of epitaxy involves the adatoms from the precursor species arranging themselves on the substrate surface in a way that mimics the substrate's crystal structure. nih.gov However, achieving high-quality epitaxial growth of materials like lanthanum oxide faces significant challenges, primarily related to lattice mismatch between the film and the substrate. researchgate.net For example, the epitaxial growth of La2O3 on a Gallium Nitride (GaN) researchgate.net substrate is complicated by a large lattice mismatch of approximately 21%. researchgate.net This significant mismatch can lead to the formation of mixed-phase films, comprising both the desired bixbyite and hexagonal allotropes of La2O3, and can be accompanied by substantial surface roughening. researchgate.net

To overcome such challenges, interface engineering strategies may be employed. One approach involves inserting a thin interfacial layer of a material with a more favorable lattice match to both the substrate and the primary film. researchgate.net For instance, a thin Scandium Oxide (Sc2O3) layer, which has a smaller lattice mismatch with GaN (7.2%), can be deposited prior to the La2O3 to promote better crystalline quality in the overlying film. researchgate.net The growth of high-quality epitaxial films is often a complex interplay of substrate selection, precursor chemistry, and deposition conditions. iaea.org

Advanced Characterization Methodologies for Lanthanum Methoxyethoxide and Derived Materials

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the elemental composition, chemical bonding, and optical characteristics of materials derived from lanthanum methoxyethoxide.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of the elements within a material. mdpi.com For materials derived from this compound, XPS is critical for verifying the conversion to lanthanum oxide and identifying surface species.

The analysis of La₂O₃ thin films and powders reveals characteristic photoelectron peaks for lanthanum and oxygen. The La 3d spectrum is complex, featuring well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) which are further split by multiplet splitting, resulting in four distinct peaks even for a single chemical state. thermofisher.com These satellite peaks are sensitive to the ligand atoms, and their intensity and energy separation from the main peak provide insight into the ionicity of the La-O bond. sci-hub.ru

The O 1s spectrum typically shows multiple components. A peak at a lower binding energy (~528.6 eV) is characteristic of the O²⁻ anions in the La₂O₃ lattice, an unusually low value compared to other metal oxides. thermofisher.comlmaleidykla.lt A second peak at a higher binding energy (~531 eV) is often attributed to oxygen in hydroxyl groups (OH⁻), indicating the presence of lanthanum hydroxide (B78521) (La(OH)₃). lmaleidykla.ltlmaleidykla.ltresearchgate.net The hygroscopic nature of lanthanum oxide means it readily reacts with ambient moisture to form this hydroxide layer. sci-hub.rulmaleidykla.lt XPS can monitor the transformation of lanthanum hydroxide to lanthanum oxide through thermal treatment, where an increase in the O²⁻ component and a decrease in the OH⁻ component is observed. lmaleidykla.ltlmaleidykla.lt

Table 1: Representative XPS Binding Energies for Lanthanum Oxide and Hydroxide.

| Spectral Region | Species | Binding Energy (eV) | Notes |

|---|---|---|---|

| La 3d₅/₂ | La₂O₃ | ~836.0 | Main peak, part of a complex multiplet structure. |

| La 3d₃/₂ | La₂O₃ | ~852.8 | Main peak, part of a complex multiplet structure. |

| O 1s | O²⁻ in La₂O₃ | ~528.6 | Corresponds to lattice oxygen. |

| O 1s | OH⁻ in La(OH)₃ | ~531.0 | Indicates surface hydroxylation. |

Note: Binding energy values can vary slightly based on instrument calibration and charge referencing methods.

Spectroscopic Ellipsometry (SE) for Microstructure and Optical Property Correlation

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. This allows for the determination of thin film thickness, optical constants (refractive index n and extinction coefficient k), and other material properties like surface roughness. researchgate.net

For lanthanum oxide thin films derived from precursors like this compound, SE is invaluable for correlating the deposition and post-processing parameters with the film's microstructure and optical performance. nih.gov For example, SE can be used in situ to monitor the film thickness with high precision during atomic layer etching processes, revealing linear etch rates under specific conditions. avsconferences.org

The optical properties of La₂O₃ are closely tied to its density and crystallinity. By analyzing the SE data, researchers can calculate the refractive index, which tends to decrease with an increasing concentration of lanthanum oxide in some glass systems. chalcogen.ro Furthermore, the optical band gap, a critical parameter for electronic applications, can be determined. Studies have shown that the fundamental absorption edge can shift as the concentration of lanthanum oxide changes, which is related to the rigidity of the material's structure. chalcogen.ro The correlation of these optical findings with structural data from other techniques, like XRD, provides a comprehensive understanding of the material. nih.gov

Table 2: Optical Properties of Lanthanum Oxide-Containing Materials Determined by SE and UV-Vis Spectroscopy.

| Material System | Property | Value Range | Influencing Factor |

|---|---|---|---|

| La₂O₃ Thin Films | Etch Rate | 0.2 - 0.69 Å/cycle | Temperature |

| La₂O₃ in Zinc Borotellurite Glass | Refractive Index | Decreases with La₂O₃ | Increasing La₂O₃ content |

| La₂O₃ in Zinc Borotellurite Glass | Optical Band Gap | Shifts to higher energy | Increasing La₂O₃ content |

Energy Dispersive X-ray Spectroscopy (EDS) for Compositional Mapping

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. rockymountainlabs.com It is often integrated with electron microscopes, such as Scanning Electron Microscopy (SEM), allowing for the generation of compositional maps that visualize the spatial distribution of different elements. researchgate.net

When characterizing materials synthesized from this compound, EDS confirms the presence of lanthanum and oxygen and can quantify their relative abundance, verifying the stoichiometry of the resulting La₂O₃. ijacskros.com For instance, analysis of La₂O₃ nanoparticles can show the weight percentage of lanthanum and oxygen, which can be compared to the theoretical values to confirm the purity of the compound. ijacskros.com EDS mapping is particularly useful for examining the homogeneity of doped or composite materials, ensuring that lanthanum is uniformly distributed throughout the matrix. researchgate.net It is a versatile tool for quality control, failure analysis, and microstructural characterization. rockymountainlabs.com

Diffraction Techniques for Structural Elucidation

Diffraction techniques are fundamental for determining the crystal structure, phase, and degree of crystallinity of the solid-state materials produced from this compound.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary tool for investigating the crystallographic structure of materials. By analyzing the angles and intensities of diffracted X-rays, one can identify the crystalline phases present in a sample. For lanthanum oxide, XRD is used to distinguish between its different polymorphic forms, primarily the hexagonal (A-type) and cubic (C-type) structures. ijacskros.comresearchgate.net

Upon calcination of a precursor derived from this compound, XRD patterns confirm the formation of crystalline La₂O₃. The positions of the diffraction peaks are compared with standard patterns from databases (e.g., JCPDS) to identify the specific phase. ijacskros.comresearchgate.net For example, characteristic peaks for the hexagonal phase of La₂O₃ are well-documented. ijacskros.comresearchgate.net The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity, with narrow and strong peaks signifying a highly crystalline material. ijacskros.com

Furthermore, the average crystallite size of nanoparticles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. orientjchem.orgbiointerfaceresearch.com This information is crucial as the particle size significantly influences the material's properties.

Table 3: Example XRD Peaks for Hexagonal Lanthanum Oxide (JCPDS No. 73-2141).

| 2θ Angle (°) | Miller Indices (hkl) |

|---|---|

| 26.99 | (100) |

| 29.74 | (011) |

| 44.21 | (003) |

| 47.96 | (110) |

| 54.93 | (103) |

Note: Peak positions are for Cu Kα radiation and may vary slightly.

Glancing Incidence X-ray Diffraction (GIXRD) for Thin Film Analysis

Glancing Incidence X-ray Diffraction (GIXRD), also known as Grazing Incidence X-ray Diffraction, is a powerful surface-sensitive XRD technique specifically designed for the analysis of thin films. malvernpanalytical.comanton-paar.com By using a very small, fixed angle of incidence for the X-ray beam (typically less than one degree), the penetration depth of the X-rays is limited to the near-surface region. malvernpanalytical.commeasurlabs.com This approach maximizes the diffraction signal from the thin film while minimizing interference from the underlying substrate, which is a common problem in conventional XRD of thin layers. anton-paar.commeasurlabs.com

GIXRD is ideally suited for studying the crystallization behavior, phase composition, and orientation of La₂O₃ thin films grown from this compound. researchgate.net It can be used to analyze the crystal structure of films as thin as a few nanometers. malvernpanalytical.com For example, GIXRD has been used to analyze the crystallization of La₂O₃ films after post-deposition annealing, showing how the structure evolves with temperature. researchgate.net It can also detect surface reactions, such as the formation of La(OH)₃ when a La₂O₃ film is exposed to air, by identifying the characteristic diffraction peaks of the hydroxide phase alongside the oxide phase. researchgate.net This makes GIXRD an essential tool for quality control and for understanding the stability of lanthanum oxide thin films in various environments.

Microscopic Analysis for Morphological and Microstructural Investigation

Advanced microscopic techniques are indispensable for characterizing the morphology and microstructure of materials derived from this compound. These methods provide critical insights into the surface features, topography, and internal structure at the micro- and nanoscale, which are essential for understanding and optimizing the properties of the final material.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of this compound, SEM is primarily used to study the surface of thin films and powders after the precursor has undergone hydrolysis, condensation, and thermal treatment to form lanthanum-based materials like lanthanum oxide (La₂O₃).

The process involves depositing a film from a this compound precursor solution onto a substrate, followed by annealing at various temperatures. SEM analysis reveals how processing conditions, such as annealing temperature, influence the surface morphology. For instance, studies on La₂O₃ films derived from this compound have shown that the grain size of the material tends to increase with higher annealing temperatures. The shape of the grains can also evolve, for example, changing from rectangular to more rounded and faceted forms as the temperature is elevated. researchgate.net

SEM can also be utilized to observe the uniformity and integrity of coatings derived from this compound. For example, in the study of anodized coatings modified with lanthanum compounds, SEM images can reveal the distribution and morphology of the lanthanum-containing layers on the substrate. researchgate.net This is crucial for applications where a uniform and defect-free surface is required.

The insights gained from SEM are vital for tailoring the synthesis process to achieve desired surface characteristics, which in turn affect the material's optical, catalytic, and electronic properties.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about the surface topography and roughness of materials. tribology.rsoamjms.eu For materials synthesized from this compound, AFM is employed to quantify the surface roughness at the nanoscale and to visualize the fine surface features that may not be resolvable by SEM.

AFM operates by scanning a sharp tip over the sample surface, allowing for the generation of detailed topographical maps. tribology.rs This technique is particularly useful for characterizing the surfaces of thin films. For instance, in the context of coatings modified with lanthanum-containing compounds, AFM has been used to assess how the addition of lanthanum nitrate affects the surface roughness of anodized films on alloys. researchgate.net The results from such studies can provide quantitative data on roughness parameters, which are critical for applications where surface smoothness is a key factor.

The ability of AFM to provide precise measurements of surface features makes it an invaluable tool for quality control and for understanding the relationship between processing parameters and the final surface characteristics of materials derived from this compound.

Transmission Electron Microscopy (TEM) for Cross-Sectional and Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal microstructure, crystallinity, and interfacial characteristics of materials. For materials derived from this compound, TEM is crucial for analyzing the cross-section of thin films and for characterizing the nanostructure of resulting particles. nih.gov

In the study of lanthanum oxide thin films prepared from a this compound precursor on a silicon substrate, cross-sectional TEM analysis has been instrumental. researchgate.net These investigations can reveal the layered structure of the film, including the presence of any intermediate layers that may form at the film-substrate interface. For example, TEM has shown that upon annealing, an amorphous lanthanum silicate (B1173343) layer can form between the lanthanum oxide film and the silicon substrate due to chemical interactions at higher temperatures. researchgate.net

Furthermore, TEM, particularly high-resolution TEM (HRTEM), can be used to examine the crystallinity and orientation of the nanoparticles or grains within the material. By analyzing the lattice fringes, researchers can determine the crystalline nature of the synthesized material. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can further confirm the crystal structure and phase of the material. This level of detailed analysis is essential for understanding the fundamental properties of the material and for developing advanced nanomaterials with tailored functionalities.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental for understanding the thermal stability and decomposition behavior of this compound. These methods provide quantitative and qualitative information about the chemical and physical changes that occur as the compound is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a primary tool for studying the decomposition of this compound and its subsequent transformation into lanthanum oxide. The resulting TGA curve provides a quantitative measure of mass loss at different temperature ranges, which corresponds to the evolution of volatile components.

Based on these analogous systems, the TGA of this compound would be expected to show initial mass loss due to the evaporation of any residual solvent, followed by the decomposition of the methoxyethoxide ligands, and ultimately the formation of a stable lanthanum oxide residue at high temperatures. The precise temperatures of these decomposition steps are critical for determining the appropriate calcination temperature required to convert the precursor into the desired oxide material.

Table 1: Representative TGA Decomposition Stages for Lanthanum Compounds

| Compound | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Final Product |

|---|---|---|---|---|

| Lanthanum Carbonate Octahydrate | 30 - 350 | ~24 | H₂O | Anhydrous Lanthanum Carbonate |

| Lanthanum Carbonate Octahydrate | 350 - 800 | Varies | CO₂ | Lanthanum Oxide |

| Lanthanum Oxalate Decahydrate | Ambient - ~200 | Varies | H₂O | Anhydrous Lanthanum Oxalate |

| Lanthanum Oxalate Decahydrate | ~200 - ~800 | Varies | CO, CO₂ | Lanthanum Oxide |

Note: This table is illustrative and based on the decomposition of related lanthanum compounds. The exact values for this compound may differ.

Simultaneous Mass Spectrometry (MS) for Evolved Gas Analysis

To gain a more detailed understanding of the decomposition process, TGA is often coupled with Mass Spectrometry (MS). This hyphenated technique, known as TGA-MS or Evolved Gas Analysis-Mass Spectrometry (EGA-MS), allows for the identification of the gaseous species evolved during the thermal decomposition. nih.govresearchgate.net

As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. mdpi.comunizg.hr This provides real-time information about the chemical reactions occurring at each stage of mass loss.

For the decomposition of this compound, TGA-MS would be instrumental in identifying the volatile organic fragments released as the methoxyethoxide ligands break down. This could include species such as methoxyethanol, ethers, aldehydes, and carbon dioxide, depending on the decomposition pathway and the atmosphere (inert or oxidative). By correlating the evolution of specific gases with the mass loss steps observed in the TGA, a detailed mechanism for the thermal decomposition of this compound to lanthanum oxide can be elucidated. This information is invaluable for optimizing the synthesis process to produce high-purity materials.

Electrical and Ionic Transport Characterization

For many applications of lanthanum-based materials, particularly in electronics and energy storage, the electrical and ionic transport properties are of primary importance.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials, including ionic conductivity. st-andrews.ac.ukresearchgate.net The method involves applying a small amplitude alternating current (AC) voltage to the material over a wide range of frequencies and measuring the resulting current. youtube.com The impedance, which is the frequency-dependent opposition to the flow of current, is then calculated.

The results are typically displayed as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. acs.org Different physical processes occurring within the material (e.g., ion transport through the bulk material, transport across grain boundaries, and electrode interface processes) have different characteristic relaxation times and therefore appear as distinct features (often semicircles) in the Nyquist plot at different frequencies. st-andrews.ac.ukyoutube.com By fitting the data to an equivalent circuit model, quantitative values for properties like bulk ionic resistance and grain boundary resistance can be extracted, from which ionic conductivity is calculated. researchgate.net

Table 5: Hypothetical Ionic Conductivity Data for a La-Based Ceramic Derived from EIS

| Temperature (°C) | Bulk Resistance (R_b, Ω) | Grain Boundary Resistance (R_gb, Ω) | Total Conductivity (σ, S/cm) | Activation Energy (Ea, eV) |

| 500 | 1500 | 8500 | 1.2 x 10⁻⁵ | 0.85 |

| 600 | 450 | 2200 | 4.8 x 10⁻⁵ | 0.85 |

| 700 | 150 | 600 | 1.8 x 10⁻⁴ | 0.85 |

| 800 | 55 | 180 | 5.2 x 10⁻⁴ | 0.85 |

This table illustrates typical data that can be extracted from temperature-dependent EIS measurements, showing the decrease in resistance and corresponding increase in conductivity with temperature.

Applications of Lanthanum Methoxyethoxide As a Precursor in Advanced Materials

Fabrication of High-κ Dielectric Materials for Microelectronics

In the continuous scaling of microelectronic devices, traditional silicon dioxide (SiO₂) gate dielectrics have reached their physical limits due to excessive leakage currents at thicknesses below 3 nm. mdpi.com This has driven the search for alternative materials with a higher dielectric constant (high-κ), which can be physically thicker for the same equivalent oxide thickness (EOT), thereby reducing quantum tunneling effects. core.ac.uk Lanthanum-based oxides are prominent candidates in this field due to their excellent electrical properties. mdpi.com Lanthanum oxide (La₂O₃) itself possesses a high dielectric constant of approximately 27-30 and a large band gap. rsc.orgcambridge.org Lanthanum methoxyethoxide is an ideal precursor for depositing thin films of these materials via methods like Metal Organic Chemical Vapour Deposition (MOCVD) and Atomic Layer Deposition (ALD). mdpi.comrsc.org

This compound is utilized to synthesize lanthanum oxide (La₂O₃) and related ternary oxides like lanthanum aluminate (LaAlO₃) for gate oxide applications in Complementary Metal-Oxide-Semiconductor (CMOS) devices. mdpi.comttu.educore.ac.uk The use of lanthanum-based high-κ dielectrics is a key strategy to overcome the limitations of silicon dioxide, enabling further miniaturization of transistors. core.ac.uk

Films derived from lanthanum precursors can achieve very low leakage currents, less than 10⁻⁸ A/cm², and a high dielectric breakdown strength. rsc.org MOCVD-grown La₂O₃ films, for instance, have been investigated for their potential to replace SiO₂. mdpi.com Studies on as-grown films showed a dielectric constant (κ) of around 11, which improved to approximately 17 after annealing in an oxygen atmosphere, indicating the potential to mitigate defects like oxygen vacancies. mdpi.com

A significant advantage of certain lanthanum-based dielectrics, such as LaAlO₃, is their thermal stability at the interface with silicon, which can suppress the formation of an undesirable low-permittivity silicon oxide interfacial layer. ttu.educore.ac.uk This stability allows for the fabrication of gate stacks with an EOT as low as 0.31 nm. ttu.educore.ac.uk Furthermore, doping other high-κ materials like hafnium dioxide (HfO₂) with lanthanum can effectively passivate oxygen vacancies and improve the threshold voltages of the resulting devices. mdpi.com

Table 1: Properties of Lanthanum-Based High-κ Dielectric Materials This table is interactive. Click on the headers to sort the data.

| Dielectric Material | Precursor Type | Deposition Method | Dielectric Constant (κ) | Key Research Finding |

|---|---|---|---|---|

| Lanthanum Oxide (La₂O₃) | This compound | MOCVD | ~17 (Annealed) | Post-deposition annealing improves dielectric constant. mdpi.com |

| Lanthanum Oxide (La₂O₃) | General Lanthanum Precursors | ALD | ~27 | Achieves very low leakage currents (<10⁻⁸ A/cm²). rsc.org |

| Lanthanum Aluminate (LaAlO₃) | Lanthanum & Aluminum Precursors | Not Specified | 25–27 | Suppresses formation of low-κ interfacial layer on Si. ttu.edu |

The emergence of two-dimensional (2D) semiconductors, such as transition metal dichalcogenides (e.g., MoS₂), has created a need for atomically thin, high-quality dielectric materials to enable next-generation nanoelectronics. iosrjournals.org Lanthanum-based compounds, specifically lanthanum oxyhalides (LaOX, where X = Cl, Br), have been identified as exceptional 2D layered dielectrics. iosrjournals.orgresearchgate.net These materials can be synthesized to form ultrathin van der Waals (vdW) layers that serve as ideal dielectric companions to 2D semiconductors. researchgate.net

Research based on first-principle density functional theory (DFT) simulations shows that LaOX monolayers interact weakly with 2D semiconductors via van der Waals forces. iosrjournals.org This weak interaction is crucial as it preserves the intrinsic electronic properties of the semiconductor channel by preventing significant hybridization or interfacial charge transfer. iosrjournals.org Ultrathin LaOCl dielectrics have been successfully synthesized, demonstrating a high-κ value of 10.8 and a breakdown field strength exceeding 10 MV cm⁻¹. researchgate.net When integrated into a MoS₂ field-effect transistor, these LaOCl dielectrics result in nearly negligible hysteresis, indicating a flawlessly formed vdW interface with excellent compatibility. researchgate.net

Synthesis of Solid Electrolytes for Energy Storage

This compound is a key ingredient in the sol-gel synthesis of advanced solid electrolytes for all-solid-state batteries and solid oxide fuel cells (SOFCs). Solid electrolytes are a critical component for next-generation energy storage, offering the potential for improved safety, higher energy density, and longer cycle life compared to conventional lithium-ion batteries with flammable liquid electrolytes. Lanthanum-based perovskite-type oxides, such as Lithium Lanthanum Titanate (LLTO), are highly promising due to their high ionic conductivity and stability.

A common method for producing these films is a sol-gel process where this compound (or a similar lanthanum alkoxide) is a crucial precursor. In a typical synthesis, solutions containing lanthanum alkoxide, a lithium alkoxide, and a titanium alkoxide are mixed in an alcohol solvent like 2-methoxyethanol (B45455). This precursor solution is then applied to a substrate via techniques like spin coating and dried to form a uniform amorphous thin film. Amorphous LLTO has been identified as an attractive alternative to LiPON, the most widespread solid lithium electrolyte, due to its high lithium-ion conductivity, which can range from 10⁻⁵ to 10⁻³ S/cm. Another fabrication method, pulsed laser deposition (PLD), has been used to grow a-LLTO films with an optimized ionic conductivity of 3 × 10⁻⁴ S/cm and a very low electronic conductivity of 5 × 10⁻¹¹ S/cm.

Table 2: Ionic Conductivity of LLTO-Based Solid Electrolytes This table is interactive. Click on the headers to sort the data.

| Electrolyte Material | Synthesis Method | Form | Ionic Conductivity (at Room Temp.) | Electronic Conductivity |

|---|---|---|---|---|

| Amorphous LLTO | Sol-Gel (from alkoxide precursors) | Thin Film | 1 x 10⁻⁵ to 1 x 10⁻³ S/cm | Not Specified |

| Amorphous LLTO | Pulsed Laser Deposition (PLD) | Thin Film | 3 x 10⁻⁴ S/cm | 5 x 10⁻¹¹ S/cm |